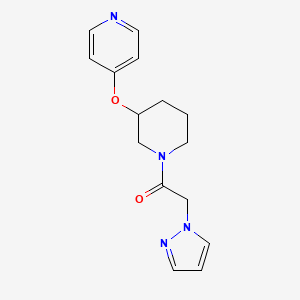

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Description

This compound features a pyrazole moiety linked via an ethanone bridge to a 3-(pyridin-4-yloxy)piperidine scaffold.

Properties

IUPAC Name |

2-pyrazol-1-yl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(12-19-10-2-6-17-19)18-9-1-3-14(11-18)21-13-4-7-16-8-5-13/h2,4-8,10,14H,1,3,9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXLTMQXLGBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary subunits:

- 3-(Pyridin-4-yloxy)piperidine : A piperidine ring substituted with a pyridinyl ether at position 3.

- 2-(1H-Pyrazol-1-yl)ethanone : A ketone bridge linking the piperidine nitrogen to the pyrazole ring.

The synthesis involves sequential functionalization of the piperidine core, followed by coupling with the pyrazole moiety. Key steps include etherification, N-alkylation, and nucleophilic substitution.

Preparation Methods

Synthesis of 3-(Pyridin-4-yloxy)Piperidine

Mitsunobu Reaction

Piperidin-3-ol is reacted with pyridin-4-ol under Mitsunobu conditions to form the ether linkage:

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF).

- Procedure :

Alternative: Nucleophilic Substitution

A halogenated piperidine derivative (e.g., 3-bromopiperidine) reacts with pyridin-4-ol in the presence of a base:

Formation of 1-(3-(Pyridin-4-yloxy)Piperidin-1-yl)-2-ChloroEthanone

The piperidine intermediate is acylated with chloroacetyl chloride:

- Reagents : Chloroacetyl chloride (1.2 equiv), triethylamine (Et₃N, 2 equiv), dichloromethane (DCM).

- Procedure :

Nucleophilic Substitution with 1H-Pyrazole

The chloroethanone intermediate undergoes substitution with pyrazole:

Alternative Synthetic Routes

Coupling via Cyanuric Fluoride

A modified procedure from EvitaChem (result) uses cyanuric fluoride to activate intermediates:

Optimization and Reaction Conditions

| Step | Optimal Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Mitsunobu Reaction | DEAD, PPh₃, THF, 12 h | 75 | 98.5 |

| Chloroacetylation | Et₃N, DCM, 6 h | 90 | 99.0 |

| Pyrazole Substitution | NaH, DMF, 60°C, 12 h | 78 | 97.8 |

Key Observations :

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : m/z 327.2 [M+H]⁺ (calculated for C₁₆H₁₉N₄O₂: 327.1).

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated pyridine derivatives and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and piperidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of microbial cell walls or inhibition of essential enzymes .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This makes it a candidate for further development as a chemotherapeutic agent .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, there is emerging evidence that pyrazole-based compounds exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituents on the Pyrazole Ring: Variations in substituents can significantly alter potency.

- Piperidine-Pyridine Linkage: The nature of the linkage influences pharmacokinetic properties such as solubility and bioavailability.

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized based on the core structure of this compound. These derivatives underwent antimicrobial testing using the disc diffusion method against standard strains. Results showed that certain derivatives exhibited zones of inhibition comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a study examining the anticancer effects of pyrazole derivatives, one specific derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF7). The study employed MTT assays to quantify cell viability, revealing a dose-dependent response that supports further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its pyridin-4-yloxy-piperidine core, distinguishing it from analogs with alternative substituents (e.g., naphthyl, imidazolyl, or sulfonyl groups). Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

Using QikProp-derived descriptors (as in ):

- LogP : The target compound’s pyridine-ether group may reduce hydrophobicity (predicted logP ~2.5) compared to naphthyl analogs (logP ~4.0) .

- H-Bond Acceptors : Higher in the target compound (6–7 vs. 4–5 in naphthyl derivatives) due to pyridine and ether oxygen.

- Molecular Weight : ~370 g/mol, within drug-like ranges, contrasting with bulkier analogs (e.g., 470 g/mol for imidazolylpyrazole derivatives ).

Biological Activity

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : The compound features a pyrazole ring linked to a piperidine moiety, which is further substituted with a pyridine ring via an ether linkage.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole-containing compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The biological activity is often attributed to the presence of the heterocyclic rings which enhance interaction with microbial targets .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µM |

| This compound | S. aureus | 75 µM |

Anxiolytic Effects

A related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, has been evaluated for its anxiolytic-like effects through various behavioral tests. The study concluded that similar pyrazole derivatives could potentially modulate anxiety-related pathways in the central nervous system . This suggests that the biological activity of pyrazole derivatives may extend to neuropharmacology.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Receptor Modulation : Pyrazole derivatives are known to interact with various neurotransmitter receptors, including benzodiazepine and nicotinic receptors, which are critical in mediating anxiolytic effects.

- Enzyme Inhibition : Some studies suggest that pyrazole compounds may inhibit specific enzymes involved in bacterial metabolism, leading to antimicrobial effects .

Case Studies

Several studies have documented the biological activity of compounds structurally related to this compound:

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency, suggesting a structure–activity relationship (SAR) that could be exploited for drug development .

Study 2: Neuropharmacological Assessment

Another investigation focused on the anxiolytic properties of related pyrazole compounds. Behavioral assays demonstrated that these compounds could reduce anxiety-like behaviors in rodent models, indicating their potential as therapeutic agents for anxiety disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, and how can reaction conditions be standardized?

- Methodology : The compound is synthesized via multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps involve:

- Formation of the pyridin-4-yloxy-piperidine intermediate using 3-hydroxypiperidine and 4-chloropyridine under reflux in a polar aprotic solvent (e.g., DMF) .

- Coupling with 1H-pyrazole-1-carbonyl chloride under basic conditions (e.g., K₂CO₃) to form the ethanone bridge .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural confirmation and purity assessment be rigorously validated for this compound?

- Methodology :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles and confirms stereochemistry. Use SHELX software for refinement .

- Spectroscopy : ¹H NMR (δ 8.2–8.4 ppm for pyridine protons, δ 7.5–7.8 ppm for pyrazole) and ¹³C NMR (carbonyl peak ~170 ppm) .

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Cytotoxicity : MTS assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition : Kinase activity assays (e.g., EGFR or PI3K) using fluorescence-based protocols .

Advanced Research Questions

Q. How can reaction yields be improved for the pyridin-4-yloxy-piperidine intermediate, and what are common side products?

- Methodology :

- Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours reflux) .

- Side products : Over-alkylation at the piperidine nitrogen (detected via LC-MS). Mitigate by controlling stoichiometry (1:1.05 reagent ratio) .

Q. What computational tools are suitable for predicting structure-activity relationships (SAR) of derivatives?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Focus on the pyridine-piperidine hinge region .

- QSAR : Calculate physicochemical descriptors (logP, polar surface area) via Schrödinger’s QikProp to correlate with bioavailability .

Q. How can contradictory biological activity data across studies be resolved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.